3,3,3-trifluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide
Description
Properties
IUPAC Name |
3,3,3-trifluoro-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O2S/c1-11-10-13(12-2-5-18-6-3-12)20-21(11)8-7-19-24(22,23)9-4-14(15,16)17/h2-3,5-6,10,19H,4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSIWHGMNNDWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)CCC(F)(F)F)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3,3-Trifluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.
The molecular formula of the compound is , with a molecular weight of 362.37 g/mol. It is characterized by the presence of a trifluoromethyl group and a pyridine moiety, which are known to enhance biological activity.
Biological Activity Overview
The compound's biological activity has been explored in various studies, particularly focusing on its antifungal and antiviral properties. The following sections summarize key findings from research studies.
Antifungal Activity
A study synthesized several derivatives of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, which included compounds structurally related to this compound. The results indicated that some derivatives exhibited moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum, with inhibition rates exceeding 50% at concentrations of 100 µg/mL . This suggests that modifications in the structure can lead to enhanced antifungal properties.
Antiviral Activity
Research has also focused on the antiviral potential of pyrazole derivatives. A related study evaluated the anti-HIV activity of various pyrazole compounds, reporting that certain derivatives demonstrated significant efficacy against HIV strains with EC50 values as low as 0.0038 µmol/L . Although specific data on the compound is limited, its structural similarities to effective antiviral agents suggest potential activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups significantly influences biological activity. For instance, the trifluoromethyl group and the pyridine ring contribute to enhanced lipophilicity and bioactivity . The modification of substituents on the pyrazole ring has been shown to either increase or decrease activity against various pathogens, highlighting the importance of careful structural design in drug development.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Case Study 1 : A series of pyrazole derivatives were synthesized and tested for their antifungal properties. Compounds with a pyridine ring showed improved inhibition against Gibberella zeae, indicating that the incorporation of such moieties can enhance antifungal efficacy.
- Case Study 2 : In another study focusing on anti-HIV activity, compounds structurally related to this compound exhibited promising results with low EC50 values, suggesting potential for further development as antiviral agents.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H17F3N4O2S |
| Molecular Weight | 362.37 g/mol |
| Biological Activities | Antifungal, Antiviral |
| Notable Inhibitory Activity | >50% against Gibberella zeae at 100 µg/mL |
| EC50 Values (Antiviral) | As low as 0.0038 µmol/L |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Compounds containing sulfonamide and pyridine moieties have been extensively studied for their antimicrobial properties. Research has shown that derivatives of pyridine-sulfonamides exhibit potent antifungal activities against various strains of Candida and other fungi. For instance, a study synthesized novel pyridine-3-sulfonamide derivatives that demonstrated greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
Antimalarial Potential
The trifluoromethyl group in sulfonamide derivatives has been linked to enhanced biological activity. A study focused on synthesizing new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides identified several compounds with promising antimalarial activity. These derivatives were designed using rational drug design principles and showed effective inhibition against Plasmodium falciparum, indicating potential for further development as antimalarial agents .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of compounds like 3,3,3-trifluoro-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is crucial for optimizing their pharmacological properties. The incorporation of trifluoromethyl groups has been shown to enhance lipophilicity and improve binding affinity to biological targets. Research employing molecular docking techniques has identified key interactions between these compounds and their biological targets, paving the way for the design of more potent derivatives .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. For example, the synthesis may include the formation of a pyrazole ring followed by sulfonation to yield the final product. Characterization techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is synthesized through cyclocondensation of hydrazine derivatives with 1,3-diketones. For this compound, pyridin-4-yl hydrazine reacts with 3-oxopentane-1,5-dione under acidic conditions to yield 5-methyl-3-(pyridin-4-yl)-1H-pyrazole. The reaction proceeds via nucleophilic attack and dehydration, with yields exceeding 70% in ethanol at reflux.
Ethylamine Side Chain Introduction
The ethylamine side chain is introduced via alkylation. Treating the pyrazole with 2-bromoethylamine hydrobromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C affords 2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethylamine. Purification via column chromatography (SiO₂, ethyl acetate/methanol 9:1) yields the amine in 65–75% purity.
Synthesis of 3,3,3-Trifluoropropane-1-Sulfonyl Chloride
Sulfonation and Fluorination
3,3,3-Trifluoropropane-1-sulfonic acid is prepared by sulfonating 3-chloropropane-1-ol with chlorosulfonic acid, followed by fluorination using sulfur tetrafluoride (SF₄). The reaction is conducted under anhydrous conditions at −10°C to prevent side reactions, achieving 85% conversion.
Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at 25°C, yielding 3,3,3-trifluoropropane-1-sulfonyl chloride. Distillation under reduced pressure (b.p. 70–75°C) provides the chloride in 90% purity.
Sulfonamide Coupling Strategies
Traditional Sulfonyl Chloride-Amine Reaction
The amine (1.2 equiv) reacts with 3,3,3-trifluoropropane-1-sulfonyl chloride (1.0 equiv) in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction is stirred at 0°C for 2 hours, followed by room temperature for 12 hours. Workup involves washing with HCl (1M) and brine, yielding the crude product. Purification via recrystallization (ethanol/water) affords the sulfonamide in 60–70% yield.
Key Challenges :
- Moisture sensitivity of sulfonyl chloride necessitates anhydrous conditions.
- Competing side reactions (e.g., over-alkylation) reduce yield.
Calcium Triflimide-Mediated Coupling
A modern approach employs sulfonyl fluorides instead of chlorides. 3,3,3-Trifluoropropane-1-sulfonyl fluoride is activated by calcium triflimide [Ca(NTf₂)₂], enabling efficient coupling with the amine at room temperature. This method achieves 85–90% yield within 6 hours, outperforming traditional methods in selectivity.
Advantages :
- Sulfonyl fluorides are more stable and easier to handle than chlorides.
- Calcium triflimide acts as a dual Lewis acid and counterion, accelerating the reaction.
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
Adding catalytic tetrabutylammonium iodide (TBAI) in the calcium triflimide method reduces reaction time to 3 hours with minimal side products.
Characterization and Quality Control
Analytical Data
| Property | Value |
|---|---|
| Molecular Weight | 362.37 g/mol |
| Purity (HPLC) | ≥95% |
| Melting Point | 128–130°C |
| Solubility | Soluble in DMSO, methanol, and DCM |
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, 2H, pyridine), 7.85 (s, 1H, pyrazole), 3.45 (t, 2H, CH₂NH), 2.35 (s, 3H, CH₃).
- ¹⁹F NMR (376 MHz, DMSO-d₆): δ −63.9 (t, 3F, CF₃).
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the sulfonamide coupling step improves scalability and reduces batch variability. Residence times of 10–15 minutes at 50°C achieve 90% conversion.
Waste Management
Fluorinated byproducts require specialized disposal. Scrubbers with calcium hydroxide neutralize HF emissions, ensuring environmental compliance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
